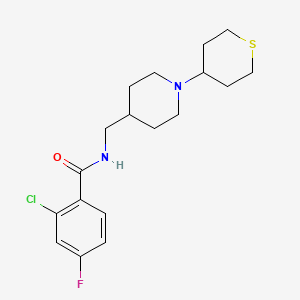![molecular formula C12H18ClN B2423190 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene CAS No. 1183814-22-3](/img/structure/B2423190.png)
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene” is a chemical compound with the CAS Number: 1184231-96-6 . It has a molecular weight of 195.28 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-ethyl-2-(4-fluorophenyl)butylamine . The InChI code is 1S/C12H18FN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 195.28 .Aplicaciones Científicas De Investigación
Structural Studies in Azolylmethanes
The compound's structural characteristics have been explored in the context of fungicidal azolylmethanes, providing insights into its potential applications in pest control. Studies on the crystal structures of related benzyl compounds and their solution conformations suggest possible uses in the development of fungicides, with a focus on the intramolecular bonding and activity of different enantiomers (Anderson et al., 1984).
Reactions with Carbanions
Research on the reactions of similar compounds with carbanions, like the reaction of pentane-2,4-dione with 3-chloro-1,2-benzisothiazole, indicates potential applications in synthetic chemistry. These reactions lead to the formation of various derivatives, including aminobenzo[b]thiophen, suggesting avenues for chemical synthesis and compound modification (Carrington et al., 1971).
1,2-Diaminobenzene Reactions
The reaction of 1,2-diaminobenzene with 3-substituted derivatives of pentane-2,4-dione, including the study of its benzyl derivatives, offers insights into the synthesis of benzodiazepines and the mechanism of formation of certain derivatives. This research is relevant for the synthesis of pharmaceutical compounds and understanding the chemical behavior of these substances (Drewes & Upfold, 1977).
Curtis Reactions with Zn Complexes
Research involving Curtis reactions with zinc complexes derived from related aminomethyl compounds suggests applications in the study of metal-ligand interactions and the synthesis of novel zinc complexes. This has implications for material science and coordination chemistry (Patricio-Rangel et al., 2019).
Synthesis of Schiff Bases
The synthesis and characterization of Schiff bases derived from 3,4-diaminopyridine and related compounds have been investigated. This research is significant for the development of new materials and potential pharmaceutical applications, as it explores the molecular structure and hydrogen bonding of these compounds (Opozda et al., 2006).
Pentanol Isomer Synthesis
The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations of amino acid substrates, including compounds related to 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene, has been studied. This research holds potential for applications in biofuel production and microbial engineering (Cann & Liao, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-ethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNUVECLPRIODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2423117.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5,7-dimethylchromen-2-one](/img/structure/B2423118.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2423127.png)
